6-Chloro-2-(difluoromethyl)-3-fluoropyridine
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Overview
Description
6-Chloro-2-(difluoromethyl)-3-fluoropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and difluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethyl)-3-fluoropyridine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group. The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(difluoromethyl)-3-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts (such as palladium or copper), nucleophiles (such as amines or thiols), and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while cross-coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
6-Chloro-2-(difluoromethyl)-3-fluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethyl)-3-fluoropyridine involves its interaction with specific molecular targets. The presence of the difluoromethyl and fluorine groups can enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)-4-pyridinamine: Another fluorinated pyridine derivative with similar structural features.
6-Chloro-2-fluoropurine: A related compound with a different substitution pattern on the pyridine ring.
Uniqueness
6-Chloro-2-(difluoromethyl)-3-fluoropyridine is unique due to the specific arrangement of chlorine, difluoromethyl, and fluorine groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-chloro-2-(difluoromethyl)-3-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-4-2-1-3(8)5(11-4)6(9)10/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQZWIAIISXTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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